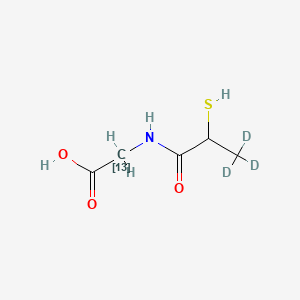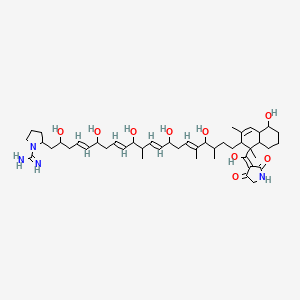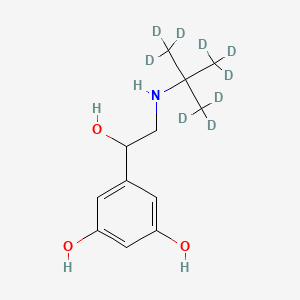
Terbutaline-d9
Vue d'ensemble
Description
Terbutaline-d9 is the labelled analogue of Terbutaline . Terbutaline is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent . It is a selective beta-2 adrenergic agonist used as a bronchodilator in asthmatic patients .
Synthesis Analysis
An unknown impurity at the level of 0.62% was observed during routine analysis of Terbutaline Sulfate drug substance. The impurity was isolated using preparative HPLC and the impurity was comprehensively characterized with the help of spectroscopic studies .Molecular Structure Analysis
This compound is the deuterium labeled Terbutaline . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis
An unknown impurity at the level of 0.62% was observed during routine analysis of Terbutaline Sulfate drug substance. The impurity was isolated using preparative HPLC and the impurity was comprehensively characterized with the help of spectroscopic studies .Applications De Recherche Scientifique
Contrôle du dopage dans le sport
Terbutaline-d9 : est utilisé comme standard interne pour l’analyse énantiosélective de la terbutaline dans le contrôle du dopage . Cette application est essentielle en médecine sportive pour distinguer l’utilisation thérapeutique de l’abus potentiel de la terbutaline, qui est une substance interdite à moins qu’une autorisation d’utilisation à des fins thérapeutiques (AUT) n’ait été accordée. L’utilisation de this compound permet une mesure précise des énantiomères du médicament dans l’urine, ce qui contribue à l’application des règlements antidopage.
Études pharmacocinétiques
La forme deutérée de la terbutaline, This compound, est employée dans les études pharmacocinétiques cliniques pour comprendre l’absorption, la distribution, le métabolisme et l’excrétion (ADME) du médicament chez l’homme . Ces études peuvent évaluer l’impact de divers facteurs tels que les voies d’administration, les états pathologiques et les données démographiques des patients sur la pharmacocinétique de la terbutaline.
Recherche sur les agonistes bêta-2
Dans la recherche sur les agonistes bêta-2, This compound sert de composé de référence pour étudier les effets pharmacologiques de la terbutaline sur les récepteurs bêta-2 situés dans les muscles lisses bronchiques, vasculaires et utérins . Cette recherche peut mener au développement de nouveaux agents thérapeutiques pour des affections comme l’asthme et la MPOC.
Chronopharmacologie
This compound : est utilisé dans les études chronopharmacologiques pour étudier le moment de l’administration du médicament par rapport aux rythmes biologiques . Cette recherche peut optimiser les schémas posologiques pour améliorer l’efficacité du médicament et minimiser les effets secondaires, en particulier dans des affections comme l’asthme où la gravité des symptômes peut varier tout au long de la journée.
Études d’interaction médicamenteuse
Les chercheurs utilisent This compound pour étudier les interactions médicamenteuses potentielles, telles que l’effet de la co-administration de théophylline avec la terbutaline . Ces études aident à déterminer si des ajustements de dose sont nécessaires lorsque plusieurs médicaments sont prescrits simultanément.
Pharmacocinétique de l’état pathologique
This compound : aide à explorer comment différents états pathologiques, tels que l’insuffisance rénale chronique ou la grossesse, affectent la pharmacocinétique de la terbutaline . Ces informations sont essentielles pour adapter les schémas médicamenteux aux besoins individuels des patients et garantir un traitement sûr et efficace.
Mécanisme D'action
Target of Action
Terbutaline-d9, like its parent compound Terbutaline, is a selective beta-2 adrenergic receptor agonist . These receptors are primarily located in bronchial, vascular, and uterine smooth muscle . The activation of these receptors plays a crucial role in the management of bronchospasm associated with conditions such as asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease .
Mode of Action
This compound interacts with its targets, the beta-2 adrenergic receptors, by stimulating the production of cyclic adenosine-3′,5′-monophosphate (cAMP) . This increase in intracellular cAMP leads to a decrease in intracellular calcium . The decrease in calcium activates protein kinase A, inactivates myosin light-chain kinase, activates myosin light-chain phosphatase, and finally results in the relaxation of smooth muscle in the bronchiole .
Biochemical Pathways
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Terbutaline. Terbutaline is metabolized and excreted as the sulfate conjugate, with no active metabolites being formed . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal . In pregnant women, the plasma concentration of terbutaline is lowered and clearance is increased .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial and uterine smooth muscle . This results in bronchodilation, which improves airflow in conditions such as asthma and chronic obstructive pulmonary disease . In addition, this compound has been shown to elicit neurochemical changes indicative of neuronal injury and reactive gliosis when administered on postnatal days .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 3.1 x10-5, which means that the use of terbutaline is predicted to present insignificant risk to the environment . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Terbutaline-d9 acts on the beta-2 receptors located in bronchial, vascular, and uterine smooth muscle . It stimulates the production of cyclic adenosine-3′,5′-monophosphate by activating the enzyme adenyl cyclase . This lowers intracellular calcium, leading to inhibition of contractility of smooth muscle cells .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to relax smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues . This relaxation effect can influence cell signaling pathways and cellular metabolism, particularly those related to muscle contraction and relaxation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to beta-2 receptors, leading to the activation of adenyl cyclase . This enzyme then catalyzes the conversion of ATP to cyclic adenosine-3′,5′-monophosphate, which in turn lowers intracellular calcium levels and inhibits the contractility of smooth muscle cells .
Temporal Effects in Laboratory Settings
It is known that this compound has a fast analysis in pharmaceutical products by CE-MS/MS .
Metabolic Pathways
This compound is involved in the cyclic adenosine monophosphate (cAMP) pathway . It interacts with the enzyme adenyl cyclase, which catalyzes the conversion of ATP to cAMP .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with beta-2 receptors located on the cell membrane of smooth muscle cells .
Propriétés
IUPAC Name |
5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTYSIMOBUGWOL-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662201 | |
| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189658-09-0 | |
| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


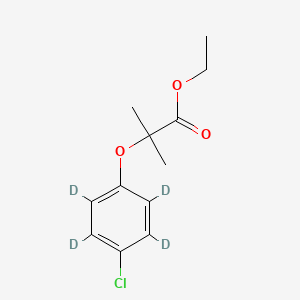

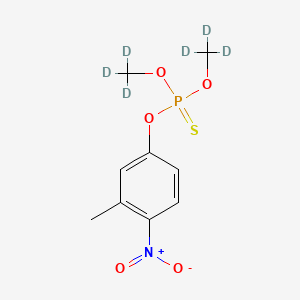

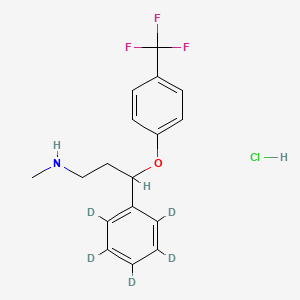


![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)

